Methyl 3-[(4-fluorophenyl)amino]propanoate
Description
Methyl 3-[(4-fluorophenyl)amino]propanoate (CAS 76106-64-4) is a fluorinated organic compound with the molecular formula C₁₀H₁₁FNO₂ and a molecular weight of 197.21 g/mol . Structurally, it consists of a methyl ester group linked to a propanoate backbone, with a 4-fluorophenylamino substituent at the third carbon (Figure 1).
Properties
IUPAC Name |
methyl 3-(4-fluoroanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVDRMRPNGCKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(4-fluorophenyl)amino]propanoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 3-aminopropanoate with 4-fluoroaniline under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-fluorophenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 3-[(4-fluorophenyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
- Aryl substituents : Position and type of halogen (e.g., bromo, fluoro) or functional groups (e.g., hydroxyl, nitro).
- Ester groups : Methyl vs. ethyl esters, which affect hydrolysis rates and metabolic stability.
- Amino group modifications: Protection (e.g., tert-butoxycarbonyl) or conjugation with heterocycles (e.g., thiazoles).
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility: Methyl esters generally exhibit lower aqueous solubility than carboxylic acids (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) due to reduced polarity.
- Stability : Ethyl esters (e.g., compound 91 in ) are more resistant to hydrolysis than methyl esters, impacting shelf life and in vivo efficacy.
Biological Activity
Methyl 3-[(4-fluorophenyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a propanoate backbone with an amino group and a para-fluorophenyl substituent, which enhances its lipophilicity and bioavailability. The molecular formula is , with a molecular weight of approximately 211.22 g/mol.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for antibiotic development.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines.
- Antitumor Potential : There is ongoing research into the antitumor effects of this compound. Its structure suggests a possible mechanism of action through the modulation of cellular pathways involved in cancer progression .
The biological activity of this compound is thought to involve interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity, which leads to various biological effects. For example, its interaction with certain kinases or transcription factors could play a crucial role in mediating its antitumor effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. The presence of the fluorine atom in its structure significantly influences its biological activity by enhancing lipophilicity and potentially improving binding affinity to biological targets.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a para-fluoro substituent | Enhances potency and bioavailability |
| Methyl 3-amino-3-(phenyl)propanoate | Lacks fluorine atom | May exhibit different biological activity |
| Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate | Chlorine instead of fluorine | Potentially alters binding affinity |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 46.9 to 93.7 μg/mL .
- Cancer Research : A study focusing on the compound's anticancer properties revealed that it could inhibit cell proliferation in various cancer cell lines. The IC50 values indicated promising efficacy comparable to established chemotherapeutic agents .
- Inflammation Models : Experimental models showed that treatment with this compound significantly reduced inflammation markers, suggesting its potential use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
